molecular formula C23H15Br2ClIN3O4 B11532972 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate

2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate

Cat. No.: B11532972
M. Wt: 719.5 g/mol
InChI Key: BHUYJKZGENGWSG-VPUKRXIYSA-N
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Description

    2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound with the molecular formula CHBrNO. It belongs to the class of substituted phenols.

    Structure: The compound consists of a phenyl ring substituted with bromine atoms, an imino group, and an iodobenzoate moiety. The (E)-configuration indicates the geometry of the imino group.

  • Preparation Methods

      Synthetic Routes: The synthesis involves multiple steps, including bromination, formylation, and imine formation. Unfortunately, specific synthetic routes for this compound are not widely documented.

      Reaction Conditions: These would depend on the specific steps involved, but generally, bromination reactions occur under acidic conditions, while imine formation may require amine and carbonyl reactants.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including substitution, reduction, and oxidation.

      Common Reagents and Conditions:

      Major Products: These would include various intermediates formed during the synthetic steps.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, structural modifications, and potential ligand properties.

      Biology: Investigate its interactions with biological molecules (e.g., proteins, enzymes).

      Medicine: Assess its pharmacological properties, such as anti-inflammatory or antitumor effects.

      Industry: Limited information exists, but it could find applications in materials science or catalysis.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes due to its unique structure.

      Pathways: Further research is needed to elucidate the precise pathways affected.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of bromine, imino group, and iodobenzoate sets it apart.

      Similar Compounds:

    Remember that while this compound shows promise, further research is essential to unlock its full potential

    Properties

    Molecular Formula

    C23H15Br2ClIN3O4

    Molecular Weight

    719.5 g/mol

    IUPAC Name

    [2,4-dibromo-6-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

    InChI

    InChI=1S/C23H15Br2ClIN3O4/c24-15-9-14(21(18(25)10-15)34-23(33)17-3-1-2-4-19(17)27)11-29-30-20(31)12-28-22(32)13-5-7-16(26)8-6-13/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+

    InChI Key

    BHUYJKZGENGWSG-VPUKRXIYSA-N

    Isomeric SMILES

    C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I

    Canonical SMILES

    C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I

    Origin of Product

    United States

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